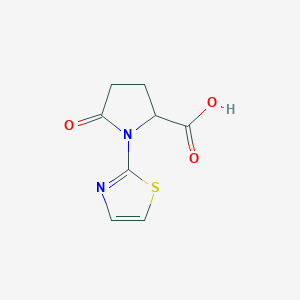
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of 2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenylacetonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Another azetidine derivative with similar structural features.
2-(3-Aminoazetidin-1-yl)ethan-1-ol: Shares the azetidine ring but differs in the substituent groups.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile is unique due to its combination of the azetidine ring and the phenylacetonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C11H13N3/c12-6-11(14-7-10(13)8-14)9-4-2-1-3-5-9/h1-5,10-11H,7-8,13H2 |
InChI Key |
FBXKUUARRBKCIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)
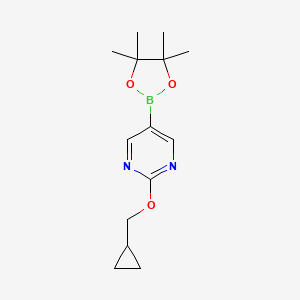

![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)
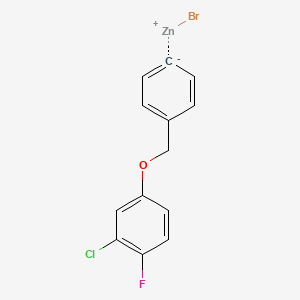
![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
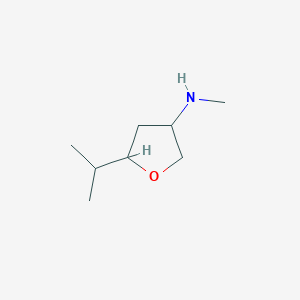
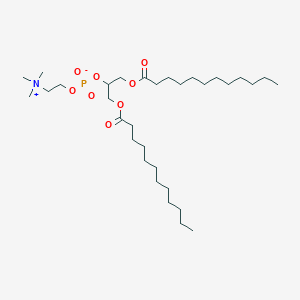
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)
![2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14879616.png)
